molecular formula C10H9NO5 B1321519 beta-(4-Pyridyl)acrolein Oxalate CAS No. 383177-50-2

beta-(4-Pyridyl)acrolein Oxalate

Cat. No. B1321519
M. Wt: 223.18 g/mol
InChI Key: NSTHNVMITOXEJZ-TYYBGVCCSA-N
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Description

Beta-(4-Pyridyl)acrolein Oxalate is a chemical compound with the CAS Number: 383177-50-2 and a molecular weight of 223.19 . Its IUPAC name is (2E)-3-(4-pyridinyl)-2-propenal oxalate .


Molecular Structure Analysis

The molecular formula of beta-(4-Pyridyl)acrolein Oxalate is C8H7NO.C2H2O4 . The Inchi Code is 1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H; (H,3,4) (H,5,6)/b2-1+; .


Physical And Chemical Properties Analysis

Beta-(4-Pyridyl)acrolein Oxalate is a solid at 20 degrees Celsius . It should be stored in a refrigerated environment .

Scientific Research Applications

  • Acrolein in Lipid Peroxidation and Disease States Acrolein and 4-hydroxy-2-nonenal (HNE), byproducts of lipid peroxidation, play crucial roles in various traumatic injuries and diseases involving oxidative stress, such as spinal cord trauma, diabetes, and Alzheimer's disease. These aldehydes, characterized by an alpha,beta-unsaturated carbonyl structure, are soft electrophiles forming 1,4-Michael type adducts with soft nucleophiles like cysteine sulfhydryl groups. Understanding their molecular actions could offer insights into pathogenic conditions involving cellular oxidative stress and suggest new pharmacological defenses (LoPachin et al., 2009).

  • Acrolein in Nervous System Trauma and Diseases Acrolein is implicated in diseases involving chronic oxidative stress, like spinal cord injury and multiple sclerosis. It can deplete glutathione reserves, prevent glutathione regeneration, and inactivate protective enzymes, leading to membrane damage, mitochondrial dysfunction, and myelin disruption. Chemical species that bind and inactivate acrolein, like hydralazine, may reduce its concentrations and mitigate acrolein-mediated pathologies, suggesting potential treatments for such conditions (Shi et al., 2011).

  • Acrolein in Alzheimer’s Disease Acrolein levels are significantly higher in the brain regions of Alzheimer’s disease (AD) patients, particularly in the amygdala and hippocampus/parahippocampal gyrus. Acrolein, more toxic than HNE at certain concentrations, can increase intracellular calcium levels, indicating a role in neuron degeneration in AD (Lovell et al., 2001).

  • Acrolein and Mitochondrial Apoptosis in Lung Cells Acrolein can trigger the death receptor pathway of apoptosis in A549 human lung cells. The activation of p53 and the increased expression of p53-upregulated modulator of apoptosis (PUMA) in response to acrolein are key factors in this process. This finding enhances our understanding of cell death pathways induced by acrolein and its implications for human health (Roy et al., 2010).

  • Acrolein and Oxidative Stress in Cell Cultures Exposure to acrolein can impair glutamate uptake and glucose transport in cortical neuron cultures and astrocyte cultures, suggesting mechanisms of neurotoxicity that might contribute to the development of neurodegenerative disorders like AD (Lovell et al., 2000).

properties

IUPAC Name

oxalic acid;(E)-3-pyridin-4-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6)/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTHNVMITOXEJZ-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(4-Pyridyl)acrolein Oxalate

CAS RN

383177-50-2
Record name beta-(4-Pyridyl)acrolein Oxalate
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